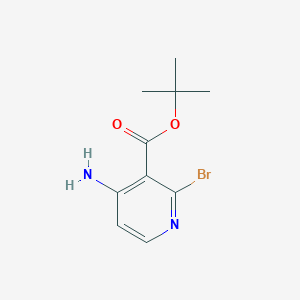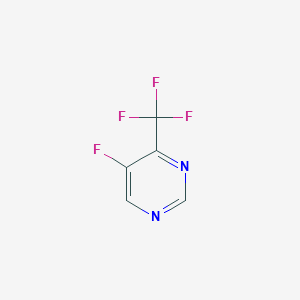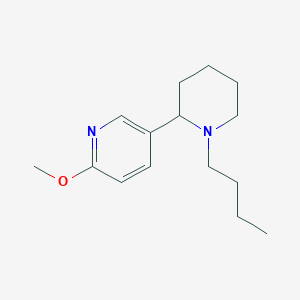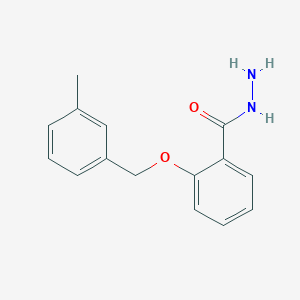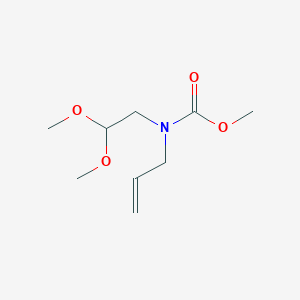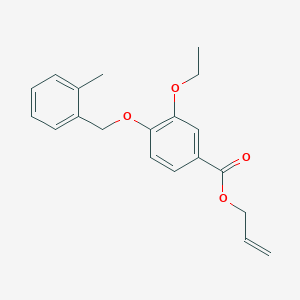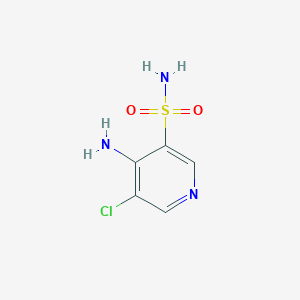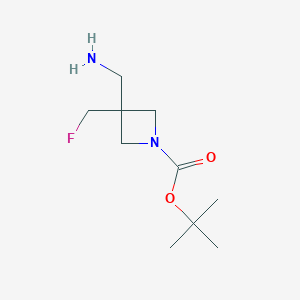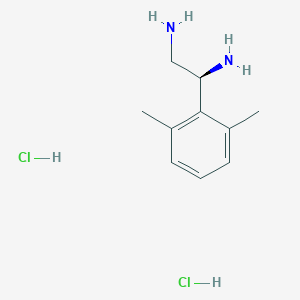
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of two amine groups and a dimethylphenyl group, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,6-dimethylphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt form .
Industrial Production Methods
On an industrial scale, the production of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: Amides, ureas, substituted amines
Applications De Recherche Scientifique
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules and ligands for asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(2,6-Dimethylphenyl)ethanamine: Lacks the second amine group, making it less versatile in certain synthetic applications.
1-(2,6-Dimethylphenyl)ethanone: Contains a carbonyl group instead of amine groups, leading to different reactivity and applications.
(S)-1-(2,6-Dimethylphenyl)ethan-1-amine: Similar structure but with different stereochemistry, affecting its interaction with chiral environments.
Uniqueness
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl is unique due to its chiral nature and the presence of two amine groups, which provide multiple sites for chemical modification. This makes it a valuable compound for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C10H18Cl2N2 |
|---|---|
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
(1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m1../s1 |
Clé InChI |
MCBUOAQEOLYWID-KLQYNRQASA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)[C@@H](CN)N.Cl.Cl |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


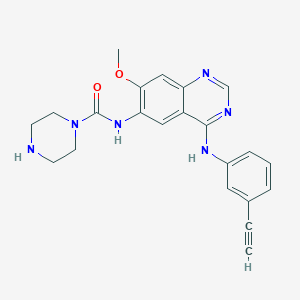
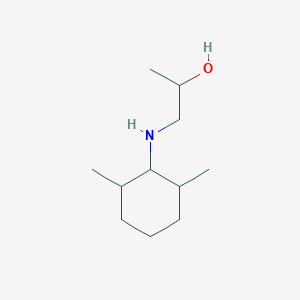
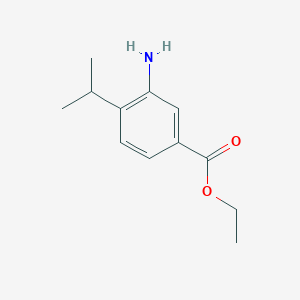
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
